molecular formula C21H20BrN5O B11211099 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11211099
M. Wt: 438.3 g/mol
InChI Key: WDMJAYVXRKFFFM-UHFFFAOYSA-N
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Description

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and various substituents such as bromophenyl and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of Substituents: The bromophenyl and dimethylphenyl groups are introduced through substitution reactions using appropriate reagents such as bromobenzene and dimethylbenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics in biological systems.

Mechanism of Action

The mechanism of action of 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic properties.

Properties

Molecular Formula

C21H20BrN5O

Molecular Weight

438.3 g/mol

IUPAC Name

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20BrN5O/c1-12-7-8-17(13(2)9-12)26-20(28)18-14(3)25-21-23-11-24-27(21)19(18)15-5-4-6-16(22)10-15/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

WDMJAYVXRKFFFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)Br)C)C

Origin of Product

United States

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